molecular formula C17H16N4O2 B2890194 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396706-99-2

4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2890194
CAS RN: 1396706-99-2
M. Wt: 308.341
InChI Key: VPBSYTFZYOXCMT-UHFFFAOYSA-N
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Description

The compound “4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of compounds related to 4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, showcasing their potential in medicinal chemistry. For instance, the work by Gouda et al. (2010) explored the synthesis of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene, evaluating their antimicrobial activities. Some of these compounds showed promising antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Additionally, research on benzimidazole derivatives, known for their gastroprotective properties, indicates the importance of pyridine basicity, stability, and activity in designing effective H+/K+-ATPase inhibitors. These studies emphasize the critical role of structural modifications in enhancing the pharmacological profiles of these compounds (Ife et al., 1989).

Anticancer and Kinase Inhibition

Phenyl-pyrazole derivatives have been identified as potential BCR-ABL kinase inhibitors, a key target in the treatment of chronic myelogenous leukemia. A study by Hu et al. (2015) synthesized a series of these derivatives, showing moderate to potent activities against the BCR-ABL1 kinase. The study underscores the potential of these compounds in cancer therapy and the importance of scaffold hopping and conformational constraint in drug design (Hu et al., 2015).

Future Directions

The future directions for “4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” could involve further exploration of its potential as a TRKA inhibitor . Additionally, the development of new antitumor agents based on pyrazolo[1,5-a]pyrimidines is becoming of special interest for many academic and industrial research laboratories around the world .

properties

IUPAC Name

4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12(22)20-15-7-5-13(6-8-15)17(23)18-10-14-11-19-21-9-3-2-4-16(14)21/h2-9,11H,10H2,1H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBSYTFZYOXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

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